2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 2-(3,4-dimethoxyphenyl)ethanol and 3-methoxyphenylacetic acid. These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)acetamide
- N-(3-methoxyphenyl)acetamide
- 2-(3,4-dimethoxyphenyl)ethanol
Uniqueness
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H29N3O6/c1-35-22-11-7-10-21(17-22)31-27(33)23(18-26(32)29-20-8-5-4-6-9-20)30(28(31)34)15-14-19-12-13-24(36-2)25(16-19)37-3/h4-13,16-17,23H,14-15,18H2,1-3H3,(H,29,32) |
InChI Key |
AYYYUBZRLXTSGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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